molecular formula C11H20O2 B12665455 2,6-Dimethyloct-6-en-2-yl formate CAS No. 71662-24-3

2,6-Dimethyloct-6-en-2-yl formate

Cat. No.: B12665455
CAS No.: 71662-24-3
M. Wt: 184.27 g/mol
InChI Key: UECOUYYXGTZGQB-BJMVGYQFSA-N
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Description

2,6-Dimethyloct-6-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from 2,6-dimethyloct-6-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyloct-6-en-2-yl formate typically involves the esterification of 2,6-dimethyloct-6-en-2-ol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloct-6-en-2-yl formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,6-Dimethyloct-6-en-2-yl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dimethyloct-6-en-2-yl formate involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyloct-7-en-2-yl formate
  • 2,6-Dimethyloct-1-yl formate
  • Linalool formate

Uniqueness

2,6-Dimethyloct-6-en-2-yl formate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable in specific contexts.

Properties

CAS No.

71662-24-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-2,6-dimethyloct-6-en-2-yl] formate

InChI

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+

InChI Key

UECOUYYXGTZGQB-BJMVGYQFSA-N

Isomeric SMILES

C/C=C(\C)/CCCC(C)(C)OC=O

Canonical SMILES

CC=C(C)CCCC(C)(C)OC=O

Origin of Product

United States

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